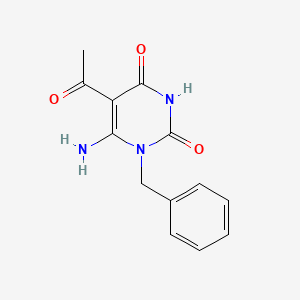
5-acetyl-6-amino-1-benzylpyrimidine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-acetyl-6-amino-1-benzylpyrimidine-2,4(1H,3H)-dione is a synthetic organic compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-acetyl-6-amino-1-benzylpyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common method might include:
Starting Materials: Benzylamine, acetylacetone, and urea.
Reaction Steps:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to improve solubility and reaction efficiency.
Temperature and Pressure: Control of reaction temperature and pressure to optimize conditions.
化学反応の分析
Types of Reactions
5-acetyl-6-amino-1-benzylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of functional groups using reducing agents like sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Catalysts: Acidic or basic catalysts depending on the reaction type.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxo derivatives, while substitution reactions could introduce various functional groups.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent.
Industry: Utilized in the development of new materials or chemical processes.
作用機序
The mechanism of action of 5-acetyl-6-amino-1-benzylpyrimidine-2,4(1H,3H)-dione would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.
類似化合物との比較
Similar Compounds
- 5-acetyl-6-amino-1-methylpyrimidine-2,4(1H,3H)-dione
- 5-acetyl-6-amino-1-phenylpyrimidine-2,4(1H,3H)-dione
- 5-acetyl-6-amino-1-ethylpyrimidine-2,4(1H,3H)-dione
Comparison
Compared to similar compounds, 5-acetyl-6-amino-1-benzylpyrimidine-2,4(1H,3H)-dione might exhibit unique properties due to the presence of the benzyl group. This could influence its solubility, reactivity, and biological activity, making it a compound of particular interest in research.
生物活性
5-acetyl-6-amino-1-benzylpyrimidine-2,4(1H,3H)-dione is a synthetic compound belonging to the pyrimidine family, known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C₁₃H₁₃N₃O₃
- Molecular Weight : 259.26 g/mol
- CAS Number : 725711-31-9
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. It may act as an enzyme inhibitor or modulator, influencing various metabolic pathways.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Studies have shown that derivatives of pyrimidine compounds can possess significant antibacterial properties. The presence of the benzyl group in this compound enhances its solubility and reactivity, potentially leading to improved antimicrobial efficacy.
- Anticancer Properties : Some studies suggest that pyrimidine derivatives can inhibit cancer cell proliferation by targeting specific pathways involved in cell cycle regulation and apoptosis. The compound's structure allows it to interact with DNA or RNA synthesis pathways, which may contribute to its anticancer effects .
- Anti-inflammatory Effects : There is emerging evidence that compounds like this compound can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation .
Research Findings
Recent studies have focused on the synthesis and evaluation of various derivatives of this compound to enhance its biological activity. Below is a summary table of key findings from relevant research:
Case Studies
A notable case study involved the synthesis of this compound derivatives and their evaluation for antimicrobial activity against resistant bacterial strains. The study highlighted the compound's ability to inhibit biofilm formation in Staphylococcus aureus, suggesting a potential therapeutic application in treating infections caused by biofilm-forming bacteria .
特性
IUPAC Name |
5-acetyl-6-amino-1-benzylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c1-8(17)10-11(14)16(13(19)15-12(10)18)7-9-5-3-2-4-6-9/h2-6H,7,14H2,1H3,(H,15,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWYAXMSHYAJPHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N(C(=O)NC1=O)CC2=CC=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














